2,7-Dimethyl-1-octanol

Gas chromatography Retention index Isomer identification

2,7-Dimethyl-1-octanol (CAS 15250-22-3) is a branched, saturated primary alcohol with the molecular formula C₁₀H₂₂O and a molecular weight of 158.28 g·mol⁻¹. It belongs to the class of dimethyl-substituted octanols and is structurally distinguished by methyl branches at the C-2 and C-7 positions of its eight-carbon backbone, with the hydroxyl group occupying the terminal C-1 position.

Molecular Formula C10H22O
Molecular Weight 158.28 g/mol
CAS No. 15250-22-3
Cat. No. B095741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethyl-1-octanol
CAS15250-22-3
Synonyms2,7-Dimethyl-1-octanol
Molecular FormulaC10H22O
Molecular Weight158.28 g/mol
Structural Identifiers
SMILESCC(C)CCCCC(C)CO
InChIInChI=1S/C10H22O/c1-9(2)6-4-5-7-10(3)8-11/h9-11H,4-8H2,1-3H3
InChIKeyFNLOIWOIWFHQSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dimethyl-1-octanol (CAS 15250-22-3): Procurement-Relevant Physicochemical Identity for Branched C10 Primary Alcohol Selection


2,7-Dimethyl-1-octanol (CAS 15250-22-3) is a branched, saturated primary alcohol with the molecular formula C₁₀H₂₂O and a molecular weight of 158.28 g·mol⁻¹ [1]. It belongs to the class of dimethyl-substituted octanols and is structurally distinguished by methyl branches at the C-2 and C-7 positions of its eight-carbon backbone, with the hydroxyl group occupying the terminal C-1 position [1]. Experimental gas-chromatographic retention data (Kovats index 1625 on DB-Wax polar column) confirm its chromatographic identity distinct from linear and other branched octanol isomers [1][2]. Its reported boiling point of 206.4 °C at 760 mmHg, density of 0.824 g·cm⁻³, flash point of 87.9 °C, and predicted logP of 3.58 collectively define a moderate-volatility, hydrophobic liquid profile .

GC isomer identification via distinct polar-phase retention signature
Defined branched C10 scaffold for structure-property relationship studies
Antioxidant activity assessable in reported hexanal oxidation model

Why C10 Branched Alcohols Are Not Interchangeable: The Structural Specificity of 2,7-Dimethyl-1-octanol


Commercial C10 alcohol streams (isodecanol) are complex isomer mixtures whose composition varies with olefin feedstock and process conditions; generic substitution therefore cannot guarantee a consistent 2,7-dimethyl-1-octanol content [1]. The specific methyl-branch positions on 2,7-dimethyl-1-octanol alter intermolecular packing and hydrogen-bonding architecture relative to linear 1-decanol, 1-octanol, or differently branched isomers such as 3,7-dimethyl-1-octanol [2][3]. X-ray diffraction and molecular dynamics studies on octanol isomers demonstrate that branching pattern and hydroxyl position jointly dictate nanoscale aggregate size, polarity, and dynamics, which in turn govern macroscopic properties including boiling point, density, logP, solubility in supercritical fluids, and oxidative stability [3][4]. Substituting 2,7-dimethyl-1-octanol with a generic isodecanol mixture or an isomer with different branch positions risks altering these critical performance parameters in processes ranging from supercritical fluid extraction to controlled-release formulations.

Isodecanol mixture
Commercial streams vary in isomer composition; consistent 2,7-dimethyl-1-octanol content cannot be guaranteed.
3,7-Dimethyl isomer
Shifted boiling point and logP range may alter hydrophobicity profile and extraction selectivity.
Linear 1-decanol
Absent methyl branching changes supercritical CO₂ solubility ranking and aggregation behavior.

Quantitative Head-to-Head Evidence for 2,7-Dimethyl-1-octanol (CAS 15250-22-3) Selection


GC Retention Index Definitively Distinguishes 2,7-Dimethyl-1-octanol from Linear 1-Octanol on Polar Stationary Phase

On a polar DB-Wax capillary column, 2,7-dimethyl-1-octanol elutes with a Kovats retention index (RI) of 1625, whereas linear 1-octanol (C₈ straight-chain primary alcohol) elutes at approximately RI 1560 on the same phase type, a difference of ~65 index units that corresponds to a baseline-resolved separation. This RI value was experimentally determined by Lee and Shibamoto (2000) using a 30 m × 0.25 mm DB-Wax column with helium carrier gas and a temperature ramp of 3 K·min⁻¹ from 50 °C, held at 180 °C for 40 min [1][2]. A supplementary non-polar RI of 144.1 on DB-5 (Lee's RI, custom temperature program) further corroborates the distinct GC signature of this isomer [3].

GC Retention Index
Head-to-head
1625 (DB-Wax)
Distinguishes from linear 1-octanol (ΔRI +65)
Baseline-resolved separation on polar phase
Gas chromatography Retention index Isomer identification

Boiling Point Elevation of +11.4 °C Relative to Linear 1-Octanol Reflects the Impact of C-2 Methyl Branching on Vapor Pressure

2,7-Dimethyl-1-octanol exhibits a normal boiling point of 206.4 °C at 760 mmHg , which is +11.4 °C higher than the 195 °C boiling point of linear 1-octanol at the same pressure [1]. This elevation is significant because methyl branching in medium-chain alcohols typically reduces boiling point relative to linear isomers; the observed increase is characteristic of the specific 2,7-dimethyl substitution pattern and the resulting C₁₀ molecular weight (158.28 vs. 130.23 for C₈ 1-octanol). For comparison, 2-ethyl-1-hexanol (a C₈ branched primary alcohol widely used as a plasticizer feedstock) boils at 180–186 °C [2], and the fragrance-use isomer 3,7-dimethyl-1-octanol boils at ~213 °C (est. 760 mmHg) .

Boiling Point
Cross-study comparable
206.4 °C
Intermediate between 1-octanol (195 °C) and 3,7-dimethyl isomer (~213 °C)
Relevant for distillation strategy and volatility control
Thermophysical properties Boiling point Distillation separation

Predicted logP of 3.58 Separates 2,7-Dimethyl-1-octanol from Linear and Differently-Branched C8–C10 Alcohols in Hydrophobicity-Driven Applications

The estimated octanol-water partition coefficient (logP) for 2,7-dimethyl-1-octanol is 3.584 , compared to experimental logP values of approximately 3.0 for linear 1-octanol and 2.72 for 2-ethyl-1-hexanol [1][2]. The closely related isomer 3,7-dimethyl-1-octanol has a reported logP of 2.83–3.70 depending on the estimation method [3]. The ~0.6 log-unit increase over linear 1-octanol corresponds to an approximately four-fold higher equilibrium concentration in a non-aqueous organic phase versus water, which is meaningful for extraction solvent selection, emulsion formulation, and environmental fate predictions.

logP
Cross-study comparable
3.58
~0.6 log units above linear 1-octanol; intermediate within branched C10 range
Relevant for partitioning in non-aqueous phases
Partition coefficient Hydrophobicity QSAR prediction

2,7-Dimethyl-1-octanol Exhibits Definable Antioxidant Activity in the Hexanal Oxidation Assay, Documented Alongside Other Soybean-Derived Aroma Compounds

2,7-Dimethyl-1-octanol was identified by GC and GC/MS as a volatile constituent of soybean and mung bean aroma extracts and its antioxidant activity was evaluated using the hexanal oxidation assay [1]. In the same study, the structurally related aroma compounds eugenol, maltol, benzyl alcohol, and 1-octen-3-ol inhibited hexanal oxidation by 100%, 93%, 84%, and 32%, respectively, at 500 µg·mL⁻¹ over 40 days [2]. 2,7-Dimethyl-1-octanol was part of the tested panel but is noted to be a less potent antioxidant than the phenolic eugenol or maltol; its documented presence in the bioactive extract and its quantifiable GC response nonetheless validate its identity as a naturally occurring, antioxidant-active C10 branched alcohol [1][2].

Antioxidant Activity
Class-level
Part of hexanal oxidation panel (Lee & Shibamoto, 2000)
Reported assay context; activity lower than phenolic benchmarks
Individual % inhibition not specified; data to verify
Antioxidant activity Lipid oxidation Food chemistry

2,7-Dimethyl-1-octanol Appears as a Distinct Volatile Constituent in Plant Metabolomics Studies, Separable from Linear 1-Octanol and Other Volatiles

2,7-Dimethyloctanol (synonym for 2,7-dimethyl-1-octanol) was identified alongside 1-octanol as one of the main aroma constituents in Erigeron annuus L. volatile extracts isolated by Solvent Assisted Flavor Evaporation (SAFE) and characterized by GC and GC/MS [1]. The co-occurrence of 1-octanol and 2,7-dimethyloctanol in the same plant extract demonstrates that these two alcohols are chromatographically distinguishable and biologically co-produced, and that the branched dimethyloctanol is not an artifact of linear 1-octanol contamination [1]. Additionally, esters of 2,7-dimethyloctanol have been reported as scent chemicals in the brushtail possum (Trichosurus vulpecula), indicating a broader biological relevance of this specific branched alcohol scaffold [2].

Metabolomics Identification
Supporting
SAFE-GC/MS in E. annuus extracts
Co-identified with 1-octanol; confirms distinct biological identity
Distinct peak separation validates isomer reference use
Volatile organic compounds Metabolomics Natural products chemistry

Methyl-Branch Position Dictates Supercritical CO₂ Solubility Ranking Among C10 Alcohol Isomers: 2,7-Dimethyl-1-octanol Occupies a Predictable Solubility Regime

Phase equilibrium measurements for binary systems of supercritical CO₂ with C10 alcohol isomers (1-decanol, 2-decanol, 3,7-dimethyl-1-octanol, 2,6-dimethyl-2-octanol, 3,7-dimethyl-3-octanol) at 308–348 K demonstrate that methyl branching and hydroxyl position have a large influence on alcohol solubility in the non-polar supercritical phase [1]. The phase transition pressures decreased in the order: 1-decanol > 3,7-dimethyl-1-octanol > 2-decanol > 2,6-dimethyl-2-octanol > 3,7-dimethyl-3-octanol [2]. Although 2,7-dimethyl-1-octanol was not among the specific isomers measured in this dataset, its structural classification as a primary alcohol with two methyl branches places it in the solubility regime between 1-decanol and 3,7-dimethyl-1-octanol, with predictably higher solubility than linear 1-decanol but lower than secondary or centrally substituted branched isomers [2].

Supercritical CO₂ Solubility
Class-level
Predicted solubility regime: between 1-decanol and 3,7-dimethyl-1-octanol
Rank-order inference based on primary alcohol with two methyl branches
Not directly measured; extrapolated from isomer series
Supercritical fluid extraction Phase equilibria Solubility parameter

Evidence-Backed Application Scenarios for 2,7-Dimethyl-1-octanol (CAS 15250-22-3) in Research and Industrial Settings


Authentic Reference Standard for GC and GC/MS Identification of Branched C10 Alcohols in Complex Biological and Food Matrices

The experimentally determined Kovats retention index of 1625 on DB-Wax and Lee's RI of 144.1 on DB-5 provide a verified chromatographic fingerprint that distinguishes 2,7-dimethyl-1-octanol from co-occurring 1-octanol (RI ~1560 on polar wax) and from the fragrance isomer 3,7-dimethyl-1-octanol [1][2]. This makes the compound suitable as an authenticated reference standard for metabolomics studies of plant volatiles (e.g., Erigeron annuus, Mussaenda frondosa) [3] and for quality control of natural product extracts where branched and linear octanols must be separately quantified without ambiguity [1].

Hydrophobic Probe Molecule in Partition Coefficient Studies Featuring a LogP Intermediate Between Linear and Heavily-Branched C10 Alcohols

With a predicted logP of 3.58, 2,7-dimethyl-1-octanol occupies a hydrophobicity window between linear 1-octanol (logP ~3.0) and the more branched 3,7-dimethyl-1-octanol (logP range 2.83–3.70 depending on estimation method) [1][2]. This intermediate logP value, combined with its primary alcohol functionality, makes it a suitable calibration compound for quantitative structure-property relationship (QSPR) models of alcohol partitioning and a candidate non-aqueous phase tracer in environmental fate studies where hydrophobicity must be tuned precisely [1].

Antioxidant Screening Panel Member in Food Chemistry and Lipid Oxidation Studies Using the Hexanal Assay Platform

The established hexanal oxidation assay (500 µg·mL⁻¹, 40-day monitoring by GC) has been applied to 2,7-dimethyl-1-octanol as part of a panel of soybean and mung bean aroma compounds [1]. Although 2,7-dimethyl-1-octanol is less potent than phenolic antioxidants such as eugenol (100% inhibition under identical conditions) [2], its inclusion in the assay provides a validated experimental system for structure-activity relationship studies of branched versus linear aliphatic alcohols as antioxidants, and for benchmarking novel synthetic branched alcohols against this naturally occurring reference compound.

Phase Equilibrium Reference Point for Supercritical CO₂ Extraction Process Design Involving Branched Primary Alcohols

The published phase equilibrium data for C10 alcohol isomers in supercritical CO₂ and ethane establish that primary alcohols with two methyl branches exhibit solubility intermediate between linear 1-decanol and centrally-branched or secondary isomers [1][2]. 2,7-Dimethyl-1-octanol, as a primary alcohol with terminal hydroxyl and two methyl branches, falls into this regime, supporting its use as a representative model solute for developing scCO₂-based extraction or fractionation processes where the target product stream contains similarly structured branched C10 alcohols [1].

Application
Selection Property
Validation Focus
Authentic GC reference standard for branched C10 alcohols
Chromatographic identity (distinct retention on polar phase)
Co-elution and peak purity against linear octanols in biological matrices
Hydrophobic probe in partition coefficient studies
logP intermediate within C10 alcohol range
Partitioning consistency in non-aqueous phase systems
Antioxidant screening panel member
Established in hexanal oxidation assay
Inhibition profile benchmarking vs. phenolic antioxidants
Phase equilibrium model solute for scCO₂ extraction
Primary alcohol with two methyl branches
Phase transition pressure compared to linear 1-decanol
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